3-Morpholinopropyl isothiocyanate

Overview

Description

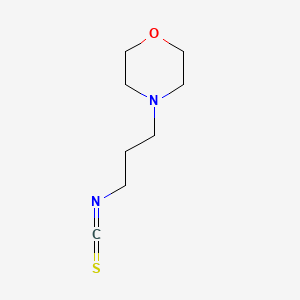

3-Morpholinopropyl isothiocyanate is a synthetic isothiocyanate compound with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.275. It is known for its strong ability to induce antioxidant response element-dependent detoxifying and antioxidant enzymes, making it a significant compound in cancer chemoprevention research .

Preparation Methods

3-Morpholinopropyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropyl isothiocyanate with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Morpholinopropyl isothiocyanate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thioureas.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

Cancer Chemoprevention

One of the primary applications of 3MP-ITC is in cancer chemoprevention. Research indicates that this compound significantly induces the expression of detoxifying enzymes in liver cells (HepG2C8), which are crucial for neutralizing carcinogenic compounds. The induction of Nrf2, a transcription factor that regulates antioxidant proteins, is notably enhanced by 3MP-ITC, suggesting its role as a potent chemopreventive agent .

Case Study: Nrf2 Activation

- Objective: To evaluate the effect of 3MP-ITC on Nrf2-mediated enzyme induction.

- Methodology: HepG2C8 cells were treated with varying concentrations of 3MP-ITC.

- Findings: Significant increases in Nrf2 protein levels and downstream detoxifying enzymes were observed, indicating effective activation of the Nrf2 pathway .

Antioxidant Properties

The antioxidant capabilities of 3MP-ITC are linked to its ability to deplete intracellular glutathione levels, which enhances the oxidative stress response in cells. This property can be beneficial in protecting against oxidative damage associated with various diseases, including cancer .

Data Summary: Antioxidant Activity

| Parameter | Result |

|---|---|

| Glutathione Depletion | Significant depletion observed |

| Nrf2 Activation | Enhanced expression noted |

| Cellular Response | Increased antioxidant enzyme levels |

Biochemical Research

In biochemical studies, 3MP-ITC has been utilized as a reagent for peptide sequencing and protein analysis. Its ability to cleave polypeptides at the N-terminal position makes it valuable in proteomics and analytical chemistry .

Application Example: Peptide Sequencing

Mechanism of Action

The mechanism of action of 3-Morpholinopropyl isothiocyanate involves the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated detoxifying and antioxidant enzymes. This compound activates the Nrf2 signaling pathway, leading to the increased expression of enzymes such as glutathione S-transferase, UDP-glucuronosyl transferase, and NAD(P)H:quinone oxidoreductase-1. These enzymes help in detoxifying carcinogens and protecting cells from oxidative stress .

Comparison with Similar Compounds

3-Morpholinopropyl isothiocyanate is unique due to its strong induction of Nrf2-mediated detoxifying enzymes. Similar compounds include:

Phenethyl isothiocyanate: Known for its chemopreventive properties but less potent in inducing Nrf2-mediated enzymes.

Sulforaphane: Found in cruciferous vegetables, it also induces Nrf2-mediated enzymes but has a different chemical structure.

Allyl isothiocyanate: Commonly found in mustard oil, it has similar biological activities but is less studied compared to this compound.

Biological Activity

3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic compound belonging to the isothiocyanate family, which has garnered attention for its potential biological activities, particularly in cancer chemoprevention and anti-inflammatory responses. This article explores the biological activity of 3MP-ITC through various studies, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

3MP-ITC has been shown to induce the expression of detoxifying and antioxidant enzymes through the activation of the Nrf2 signaling pathway. In a study involving HepG2C8 cells, 3MP-ITC significantly increased the levels of Nrf2 protein, which is crucial for the transcription of antioxidant response element (ARE)-regulated genes. This induction was found to be post-translationally regulated and associated with a depletion of intracellular glutathione (GSH) levels .

The activation of Nrf2 by 3MP-ITC also leads to the upregulation of enzymes such as NAD[P]H:quinone oxidoreductase-1, which plays a vital role in cellular detoxification processes. Notably, this effect was observed in both in vitro and in vivo models, indicating the compound's potential as a chemopreventive agent against cancer .

Anti-inflammatory Properties

In addition to its antioxidant activity, 3MP-ITC exhibits significant anti-inflammatory properties. Research has demonstrated that it can inhibit the NF-κB signaling pathway, which is often activated in inflammatory responses. In studies using RAW 264.7 macrophage cells, 3MP-ITC treatment reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner . The compound's ability to suppress NF-κB activation was linked to decreased phosphorylation and degradation of IκBα, preventing the nuclear translocation of p65 NF-κB .

Comparative Biological Activity

To further elucidate the biological activity of 3MP-ITC, it is beneficial to compare it with other isothiocyanates. The following table summarizes key findings on various synthetic isothiocyanates, including their effects on NF-κB inhibition:

| Compound | NF-κB Inhibition | Nrf2 Activation | Cytotoxicity in Cancer Cells |

|---|---|---|---|

| This compound | Strong | Yes | Low |

| Tetrahydrofurfuryl Isothiocyanate | Moderate | Yes | Moderate |

| Phenylethyl Isothiocyanate | Weak | No | High |

This table indicates that 3MP-ITC not only exhibits strong NF-κB inhibition but also effectively activates Nrf2, distinguishing it from other compounds in its class.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that 3MP-ITC can induce apoptosis while having minimal cytotoxic effects on normal cells. This selective action underscores its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

- Animal Models : In vivo studies involving mouse models have confirmed that oral administration of 3MP-ITC enhances hepatic enzyme expression related to detoxification processes. The findings suggest that 3MP-ITC could serve as an effective dietary supplement for cancer prevention .

- Inflammation Models : Research involving LPS-stimulated macrophages demonstrated that treatment with 3MP-ITC significantly reduced inflammatory cytokines such as IL-1β and TNF-α. These results highlight its potential application in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which 3MP-ITC induces antioxidant/detoxifying enzymes in cellular models?

- Methodological Answer : 3MP-ITC activates the Nrf2/ARE pathway by destabilizing Keap1 (Kelch-like ECH-associated protein 1), leading to Nrf2 nuclear translocation and transcriptional activation of enzymes like NAD[P]H:quinone oxidoreductase-1 (NQO1). To validate this, researchers can use cycloheximide (protein synthesis inhibitor) and MG-132 (proteasome inhibitor) to confirm post-translational regulation of Nrf2. Western blotting for Nrf2 in nuclear/cytoplasmic fractions and ARE-luciferase reporter assays are critical .

Q. What experimental models are commonly used to study 3MP-ITC's bioactivity?

- Methodological Answer : HepG2-C8 (liver carcinoma) cells are standard for Nrf2/ARE pathway studies due to their robust endogenous Nrf2 expression. RAW 264.7 macrophages and HT-29-N9 colon cancer cells are employed for anti-inflammatory assays (e.g., NF-κB inhibition). For in vivo validation, Nrf2 wild-type and knockout mice are used to confirm pathway specificity .

Advanced Research Questions

Q. How does 3MP-ITC’s structure influence its dual activity in Nrf2 activation and NF-κB suppression compared to other isothiocyanates (ITCs)?

- Methodological Answer : The morpholinopropyl group enhances solubility and bioavailability, allowing stronger Nrf2 induction than natural ITCs like phenylethyl ITC (PEITC). Computational docking studies and site-directed mutagenesis of Keap1 cysteine residues (e.g., C151) can clarify binding specificity. Comparative dose-response assays in NF-κB reporter cell lines (e.g., LPS-stimulated RAW 264.7) reveal its superior inhibition of cytokines (IL-6, TNF-α) relative to PEITC .

Q. What experimental approaches resolve contradictions regarding glutathione (GSH) depletion’s role in 3MP-ITC’s activity?

- Methodological Answer : While GSH depletion is linked to Nrf2 activation, excessive depletion may induce oxidative stress. Use LC-MS to quantify intracellular GSH/GSSG ratios post-treatment. Pair with N-acetylcysteine (NAC) supplementation to test if antioxidant effects are GSH-dependent. Compare outcomes in Nrf2 (+/+) vs. (-/-) models to isolate GSH’s role in toxicity vs. detoxification .

Q. How can researchers optimize synthetic routes for 3MP-ITC and its derivatives?

- Methodological Answer : 3MP-ITC is synthesized via alkylation of morpholine with 3-chloropropyl isothiocyanate or via thiophosgene-mediated amine conversion. Purity is assessed by HPLC and NMR. For derivatives (e.g., benzo[d]thiazole-linked analogs), introduce substituents at the propyl chain or morpholine ring and evaluate bioactivity via high-throughput screening (HTS) in target-specific assays .

Q. What strategies validate the dual modulation of Nrf2 and NF-κB pathways in disease models?

- Methodological Answer : In inflammation-cancer crossover models (e.g., AOM/DSS-induced colitis-associated cancer), administer 3MP-ITC orally and measure:

- Nrf2 target genes (NQO1, HO-1) via qPCR.

- NF-κB activity via phospho-IκBα and nuclear p65 levels.

- Use siRNA knockdown of Nrf2 to dissect its contribution to anti-inflammatory effects .

Q. How do kinase signaling pathways (e.g., MAPK, PI3K) mediate 3MP-ITC’s effects?

- Methodological Answer : Pre-treat cells with kinase inhibitors (e.g., U0126 for MEK/ERK, LY294002 for PI3K) before 3MP-ITC exposure. Phospho-kinase arrays and Western blotting for p-ERK, p-JNK, and p-Akt identify critical pathways. Dominant-negative kinase constructs can further validate functional roles .

Q. Data Interpretation & Contradictions

Q. Why do some studies report discordant results on 3MP-ITC’s detoxification vs. pro-oxidant effects?

- Methodological Answer : Variability arises from cell-type-specific redox buffering capacities and dose thresholds. Perform ROS assays (DCFH-DA staining) alongside Nrf2 activation assays across multiple cell lines. Use transcriptomics (RNA-seq) to identify off-target oxidative stress markers (e.g., TXNIP) at high doses .

Q. What analytical techniques ensure accurate quantification of 3MP-ITC in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., d3-3MP-ITC) minimizes matrix effects. Validate methods via spike-recovery experiments in plasma/tissue homogenates. For stability studies, monitor degradation under physiological pH/temperature .

Q. How can researchers address conflicting data on 3MP-ITC’s efficacy in Nrf2-independent models?

Properties

IUPAC Name |

4-(3-isothiocyanatopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEFDMYFAAAFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186491 | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-50-6 | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Morpholino)propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.